molecular formula C20H23NOS B5792754 4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide

4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide

Cat. No. B5792754
M. Wt: 325.5 g/mol
InChI Key: SWRVOXJRXHMYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTCP and is a thioamide derivative of phencyclidine (PCP).

Scientific Research Applications

4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide has been extensively studied for its potential applications in various fields. It has been found to have significant analgesic and anesthetic properties, making it a potential candidate for pain management. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment.

Mechanism of Action

The exact mechanism of action of 4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception. It is also believed to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide has been shown to have significant effects on the biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide in lab experiments is its potent analgesic and anesthetic properties. It can be used to study pain perception and management. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential as a pain management drug. More research is needed to fully understand its mechanism of action and to develop more effective and targeted treatments for pain. Additionally, more research is needed to explore its potential applications in other fields, such as neurodegenerative diseases and psychiatric disorders.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-cyclohexylbenzenecarbothioamide involves the reaction of 4-(benzyloxy)-N-cyclohexylbenzenesulfonyl chloride with ammonium thiocyanate in the presence of a base. The reaction yields the desired product, which can be purified using various chromatography techniques.

properties

IUPAC Name

N-cyclohexyl-4-phenylmethoxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c23-20(21-18-9-5-2-6-10-18)17-11-13-19(14-12-17)22-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVOXJRXHMYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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